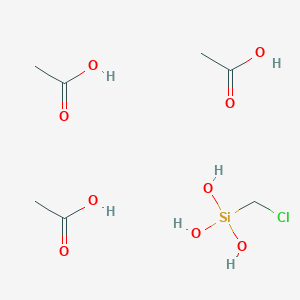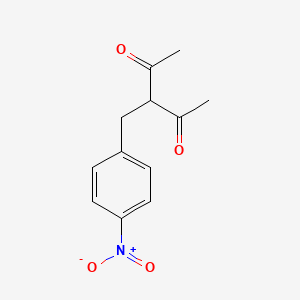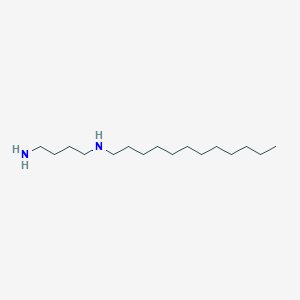
N~1~-Dodecylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Dodecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a butane backbone with two amine groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylbutane-1,4-diamine typically involves the reaction of dodecylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the carbon atoms bonded to the bromine atoms, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of N1-Dodecylbutane-1,4-diamine may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Dodecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-Dodecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-Dodecylbutane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The long dodecyl chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
N~1~-Hexylbutane-1,4-diamine: Similar structure but with a shorter hexyl chain.
N~1~-Octylbutane-1,4-diamine: Similar structure but with an octyl chain.
Uniqueness
N~1~-Dodecylbutane-1,4-diamine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobic interactions, making it more effective in applications involving lipid membranes and hydrophobic environments.
Eigenschaften
CAS-Nummer |
53860-66-5 |
|---|---|
Molekularformel |
C16H36N2 |
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
N'-dodecylbutane-1,4-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17/h18H,2-17H2,1H3 |
InChI-Schlüssel |
FNOMOLVTRWMYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


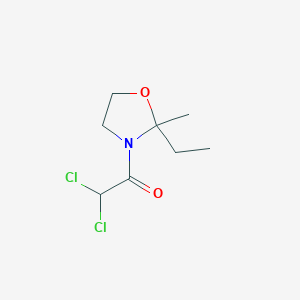
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
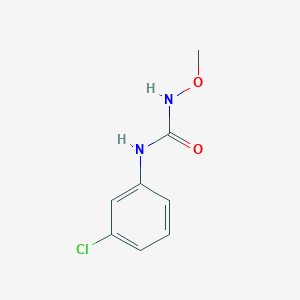
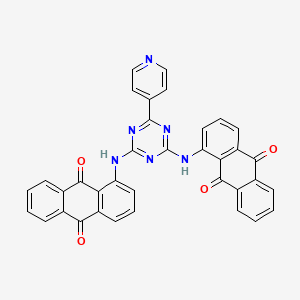
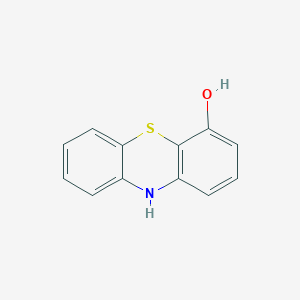
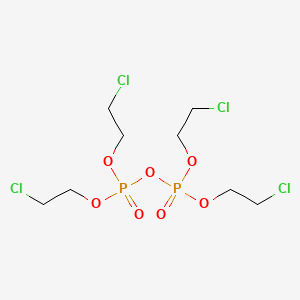
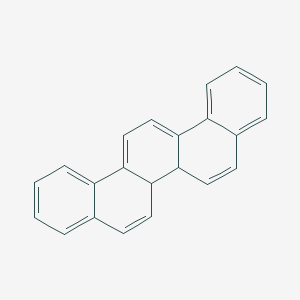
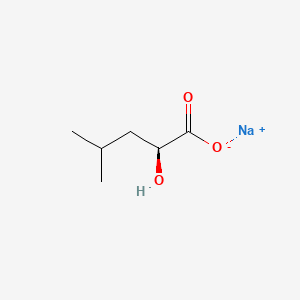
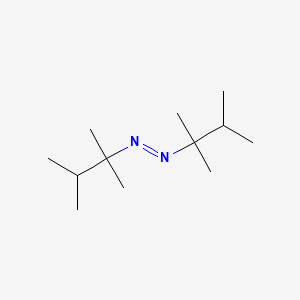
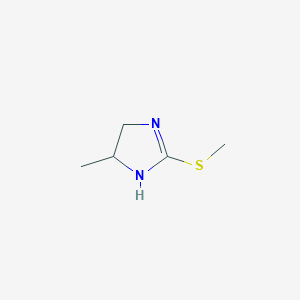
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
